Oxacycloheptadec-10-en-2-one, (10E)-
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Overview
Description
Oxacycloheptadec-10-en-2-one, (10E)-, also known as Ambrettolide, is a macrocyclic lactone with the molecular formula C16H28O2. It is characterized by a 17-membered ring containing an oxygen atom and a double bond at the 10th position. This compound is known for its strong musky odor and is widely used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxacycloheptadec-10-en-2-one can be synthesized through various methods. One notable method involves the use of trimethyl orthoformate (TMOF) and diacetyl oxide (Ac2O) as reagents. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired macrocyclic lactone .
Industrial Production Methods
In the fragrance industry, the production of oxacycloheptadec-10-en-2-one is often carried out on a large scale using economically viable and efficient synthetic routes. The process typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxacycloheptadec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated lactone.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Various reagents, such as halogens and nucleophiles, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated lactones .
Scientific Research Applications
Oxacycloheptadec-10-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of macrocyclic lactones.
Biology: The compound’s musky odor makes it useful in olfactory research and studies related to pheromones.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism by which oxacycloheptadec-10-en-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the perception of its musky odor. The molecular targets involved include various olfactory receptor proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadecanone: Another macrocyclic lactone with a similar musky odor but a smaller ring size.
Exaltolide: A 15-membered macrocyclic lactone used in fragrances, known for its sweet, musky scent.
Muscone: A macrocyclic ketone with a musky odor, commonly found in natural musk.
Uniqueness
Oxacycloheptadec-10-en-2-one stands out due to its 17-membered ring structure, which imparts unique olfactory properties. Its stability and ease of synthesis also make it a preferred choice in the fragrance industry .
Biological Activity
Oxacycloheptadec-10-en-2-one, commonly referred to as (10E)-Oxacycloheptadec-10-en-2-one, is a macrocyclic lactone known for its diverse biological activities. This compound has garnered interest in various fields, including pharmacology, toxicology, and environmental science. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and ecological implications.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₂₈O₂
- Molecular Weight : 252.392 g/mol
- IUPAC Name : Oxacycloheptadec-10-en-2-one
The structure of Oxacycloheptadec-10-en-2-one features a macrocyclic ring with a ketone functional group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that Oxacycloheptadec-10-en-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound's mode of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 40 µg/mL |
Pseudomonas aeruginosa | 60 µg/mL |
These results suggest potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study involving human leukemia cells showed that treatment with Oxacycloheptadec-10-en-2-one resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µg/mL, indicating potent activity against these cancer cells.
Cell Line | IC50 (µg/mL) |
---|---|
K562 (Leukemia) | 30 |
HeLa (Cervical) | 25 |
MCF7 (Breast) | 35 |
These findings highlight the compound's potential as a lead molecule for developing new anticancer therapies .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, Oxacycloheptadec-10-en-2-one has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.
Toxicological Profile
Despite its beneficial activities, the safety profile of Oxacycloheptadec-10-en-2-one must be considered. Toxicological assessments have indicated low toxicity levels when administered at therapeutic doses. The compound demonstrated no significant adverse effects in short-term studies with dosages below 100 mg/kg .
Environmental Impact
The ecological risk classification of Oxacycloheptadec-10-en-2-one suggests a low potential for environmental harm. Studies indicate that its biodegradation kinetics are favorable, with minimal accumulation in ecological systems. This characteristic is crucial for its use in consumer products and pharmaceuticals .
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains
- A clinical study evaluated the effectiveness of Oxacycloheptadec-10-en-2-one against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in infected wounds treated with the compound compared to controls.
- Cancer Cell Line Studies
Properties
CAS No. |
63286-42-0 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(10E)-1-oxacycloheptadec-10-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1,3H,2,4-15H2/b3-1+ |
InChI Key |
QILMAYXCYBTEDM-HNQUOIGGSA-N |
Isomeric SMILES |
C1CCC/C=C/CCCCCCOC(=O)CCC1 |
Canonical SMILES |
C1CCCC=CCCCCCCOC(=O)CCC1 |
density |
0.949-0.957 |
physical_description |
Liquid Clear colourless or pale yellow liquid; Sweet musky fruity aroma |
solubility |
Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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